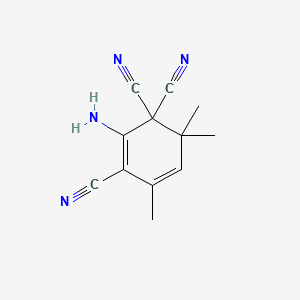
2-Amino-4,6,6-trimethyl-2,4-cyclohexadiene-1,1,3-tricarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4,6,6-trimethyl-2,4-cyclohexadiene-1,1,3-tricarbonitrile is a polyfunctionalized cyclohexane derivative. This compound is notable for its unique structure, which includes multiple nitrile groups and a cyclohexadiene ring. It is of interest in various fields of scientific research due to its potential bioactivity and its role as a synthetic intermediate in the preparation of nitrogen-containing heterocyclic compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,6,6-trimethyl-2,4-cyclohexadiene-1,1,3-tricarbonitrile can be achieved through a one-pot tandem reaction involving acetone and malononitrile. The reaction is catalyzed by bismuth(III) triflate (Bi(OTf)3) and triethylamine (Et3N) at room temperature. The reaction proceeds via an inverse electron demand Diels-Alder cycloaddition, involving the participation of carbonitrile π-bonds .
Reaction Conditions:
Reactants: Acetone and malononitrile (1:1 molar ratio)
Solvent: Acetonitrile
Catalyst: Bi(OTf)3 (20 mol%)
Base: Et3N (1:1 molar ratio with reactants)
Temperature: Room temperature (25-28°C)
Yield: Approximately 70%
Industrial Production Methods
Scaling up the reaction for industrial production involves maintaining the same reaction conditions but increasing the quantities of reactants and catalysts proportionally. The reaction can be performed in larger reactors with efficient stirring and temperature control to ensure consistent yields and product quality .
Análisis De Reacciones Químicas
2-Amino-4,6,6-trimethyl-2,4-cyclohexadiene-1,1,3-tricarbonitrile undergoes various chemical reactions, including:
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Conditions: Typically carried out in acidic or basic aqueous solutions.
Products: Oxidation can lead to the formation of carboxylic acids or other oxygenated derivatives.
Reduction
Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Usually performed in anhydrous solvents such as ether or tetrahydrofuran (THF).
Products: Reduction can yield amines or alcohols, depending on the specific nitrile groups targeted.
Substitution
Reagents: Nucleophiles such as amines, alcohols, or thiols.
Conditions: Often conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Products: Substitution reactions can produce a variety of substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
2-Amino-4,6,6-trimethyl-2,4-cyclohexadiene-1,1,3-tricarbonitrile has several applications in scientific research:
Chemistry
Synthetic Intermediate: Used in the synthesis of nitrogen-containing heterocyclic compounds, which are important in pharmaceuticals and agrochemicals.
Biology
Bioactivity Studies: Investigated for its potential bioactivity, including antimicrobial and anticancer properties.
Medicine
Drug Development: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry
Mecanismo De Acción
The mechanism of action of 2-Amino-4,6,6-trimethyl-2,4-cyclohexadiene-1,1,3-tricarbonitrile involves its interaction with molecular targets through its nitrile and amino groups. These functional groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes .
Comparación Con Compuestos Similares
2-Amino-4,6,6-trimethyl-2,4-cyclohexadiene-1,1,3-tricarbonitrile can be compared with other polyfunctionalized cyclohexanes, such as:
2-Amino-4,6,6-trimethyl-cyclohex-2-en-1,1,3,4-tetracarbonitrile: Similar structure but with an additional nitrile group, leading to different reactivity and applications.
2,6,6-Trimethyl-1,3-cyclohexadiene-1-carboxaldehyde: A related compound with an aldehyde group instead of nitriles, used in fragrance and flavor industries.
The uniqueness of this compound lies in its specific arrangement of nitrile groups and its potential for diverse chemical transformations and bioactivity .
Propiedades
Número CAS |
30481-45-9 |
|---|---|
Fórmula molecular |
C12H12N4 |
Peso molecular |
212.25 g/mol |
Nombre IUPAC |
2-amino-4,6,6-trimethylcyclohexa-2,4-diene-1,1,3-tricarbonitrile |
InChI |
InChI=1S/C12H12N4/c1-8-4-11(2,3)12(6-14,7-15)10(16)9(8)5-13/h4H,16H2,1-3H3 |
Clave InChI |
OTYOEOKUIGHOGA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(C(C(=C1C#N)N)(C#N)C#N)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


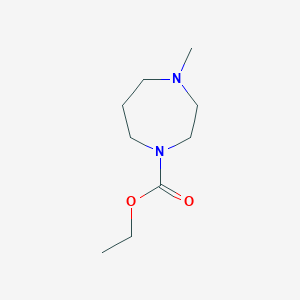

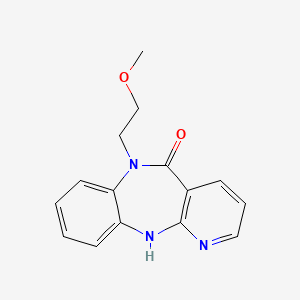


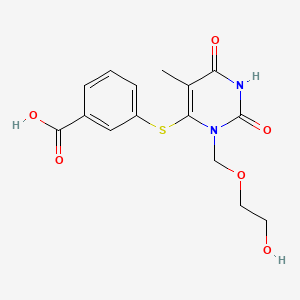


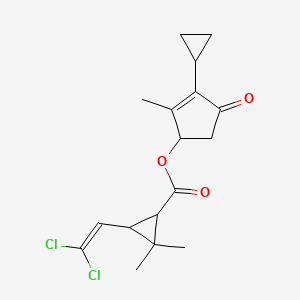
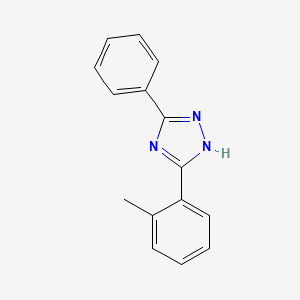
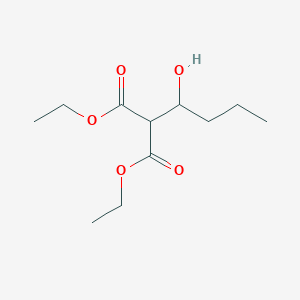
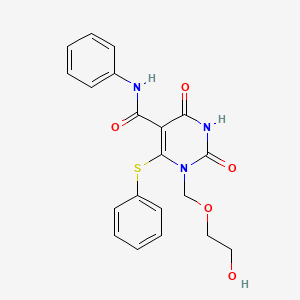
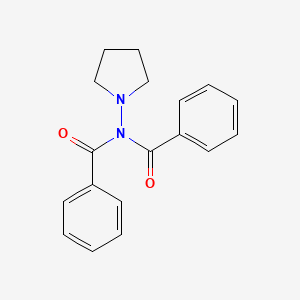
![3-[5-(3,5-difluorophenyl)-3-[[[(1S,3R)-3-fluorocyclopentyl]amino]methyl]-4-methylpyrazol-1-yl]propanenitrile](/img/structure/B12795171.png)
